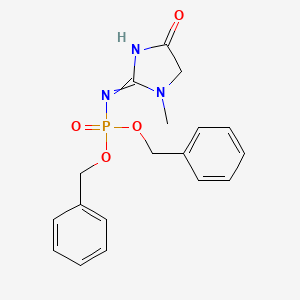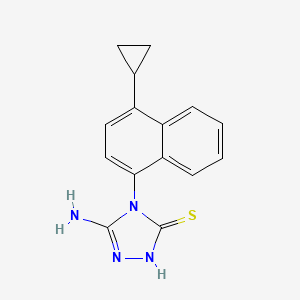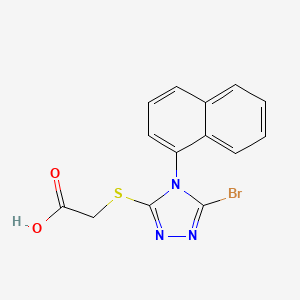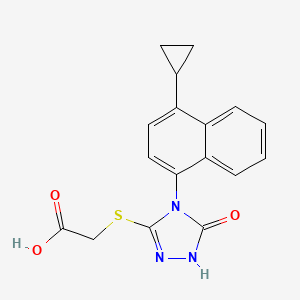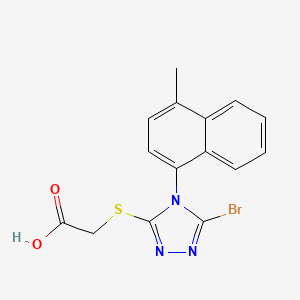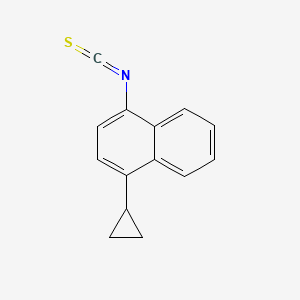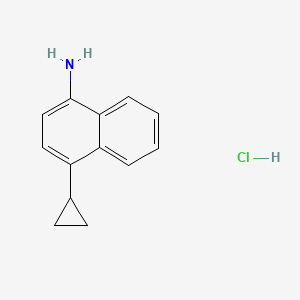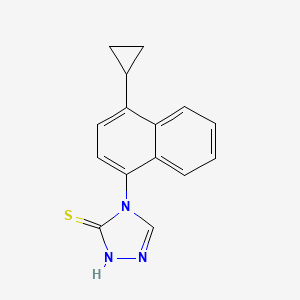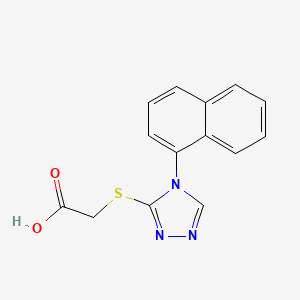
Darifenacin N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Darifenacin N-Oxide is a derivative of Darifenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is formed through the oxidation of Darifenacin and is considered a potential impurity in commercial preparations of Darifenacin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Darifenacin N-Oxide typically involves the oxidation of Darifenacin. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide in methanol, and sodium perborate in acetic acid . These reagents facilitate the conversion of tertiary nitrogen compounds to N-oxides under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient oxygen sources and catalysts to achieve high yields of the N-oxide. The use of continuous flow processes with catalysts like titanium silicalite in packed-bed microreactors has been noted for its efficiency and safety .
化学反応の分析
Types of Reactions
Darifenacin N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation.
Reduction: Potential reduction back to Darifenacin under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite with hydrogen peroxide, sodium perborate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: this compound.
Reduction: Darifenacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Darifenacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the stability of N-oxides.
Biology: Investigated for its potential biological activity and interactions with muscarinic receptors.
Medicine: Studied as a potential impurity in Darifenacin formulations, impacting the efficacy and safety of the drug.
Industry: Used in the development of analytical methods to detect and quantify impurities in pharmaceutical preparations
作用機序
Darifenacin N-Oxide, like Darifenacin, is believed to interact with muscarinic receptors, particularly the M3 receptor subtype. This interaction inhibits the contraction of bladder smooth muscle, reducing symptoms of overactive bladder . The exact molecular pathways and targets involved in the action of this compound are still under investigation.
類似化合物との比較
Similar Compounds
Darifenacin: The parent compound, used to treat overactive bladder.
Solifenacin: Another muscarinic receptor antagonist used for similar indications.
Vibegron: A beta-3 adrenergic agonist used for overactive bladder, with a different mechanism of action.
Uniqueness
Darifenacin N-Oxide is unique due to its formation as an oxidative impurity and its potential impact on the stability and efficacy of Darifenacin formulations. Its study helps in understanding the stability of pharmaceutical compounds and the development of methods to control impurities.
特性
CAS番号 |
1391080-40-2 |
|---|---|
分子式 |
C28H30N2O3 |
分子量 |
442.55 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Darifenacin Impurity C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


